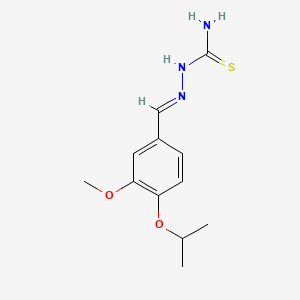![molecular formula C15H13F3N2O2 B5513517 N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)
N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and related compounds involves several key steps and reagents. Directed lithiation, for instance, is a common approach where N,N-dimethylurea derivatives are lithiated with n-BuLi in THF, leading to high yields of substituted products (Smith et al., 2013). Cyclocondensation reactions have also been reported as a method for synthesizing pyrimidinones with similar structural motifs, indicating the versatility in synthesizing compounds with urea functionalities (Bonacorso et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea often features intricate intermolecular interactions. For instance, the crystal structure of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea highlights the importance of hydrogen bonding in stabilizing such molecules (Choi et al., 2011).
科学的研究の応用
1. Potential in Cancer Treatment
N,N'-diarylureas, including N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been identified as potent activators of eIF2α kinase heme regulated inhibitor. These compounds inhibit cancer cell proliferation and are considered potential leads for developing potent, non-toxic, and target-specific anti-cancer agents. Optimization of these compounds has been undertaken to improve solubility while preserving biological activity (Denoyelle et al., 2012).
2. Crystal Structure and Hydrogen Bonding
The crystal structure of compounds similar to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, like metobromuron, has been analyzed. These studies reveal details about dihedral angles, hydrogen bonding, and molecular interactions, contributing to understanding how structural features affect the compound's properties and potential applications (Kang et al., 2015).
3. Antimicrobial and Electrochemical Applications
Research has explored the degradation of antimicrobials like triclosan and triclocarban, chemically related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, using electro-Fenton systems. These studies highlight potential applications in environmental science and electrochemistry, particularly in wastewater treatment and pollution control (Sirés et al., 2007).
4. Enzyme Inhibition and Anticancer Investigations
Unsymmetrical urea derivatives, including variants of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been synthesized and subjected to enzyme inhibition assays. They showed varying degrees of inhibition of enzymes like urease and β-glucuronidase. Additionally, some of these compounds exhibited in vitro anticancer activity, indicating their potential as therapeutic agents (Mustafa et al., 2014).
5. Nonlinear Optical Properties
Studies on derivatives of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea have revealed their potential in nonlinear optical applications. These properties are crucial for developing advanced materials for photonics and telecommunications (Maidur et al., 2017).
6. Cytokinin-Like Activity in Plant Biology
Certain urea derivatives, including those chemically related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This discovery has implications for agricultural and horticultural practices, particularly in plant morphogenesis studies (Ricci & Bertoletti, 2009).
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-4-2-3-12(9-13)20-14(21)19-11-7-5-10(6-8-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUKENSPVKLNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)
![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)
![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)
![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)
![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)